N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(4-fluorophenyl)acetamide is a complex organic compound with a molecular formula of C17H17FN2O5S . This compound is characterized by the presence of a nitrophenyl group, a fluorophenyl group, and a sulfanyl group attached to a dihydroxypropyl chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(4-fluorophenyl)acetamide involves multiple steps. Typically, the process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nitration: Introduction of the nitro group to the phenyl ring.
Sulfurization: Addition of the sulfanyl group to the dihydroxypropyl chain.
Acylation: Formation of the acetamide group by reacting with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of catalysts and solvents is also common to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogenation or alkylation of the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted phenyl compounds.
Scientific Research Applications
N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(4-fluorophenyl)acetamide is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide
- N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide
Uniqueness
N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(4-fluorophenyl)acetamide is unique due to the presence of both a nitrophenyl and a fluorophenyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H17FN2O5S |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[3-(2,3-dihydroxypropylsulfanyl)-5-nitrophenyl]-2-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C17H17FN2O5S/c18-12-3-1-11(2-4-12)5-17(23)19-13-6-14(20(24)25)8-16(7-13)26-10-15(22)9-21/h1-4,6-8,15,21-22H,5,9-10H2,(H,19,23) |
InChI Key |
IFYGYPZZXIKBMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC(=CC(=C2)SCC(CO)O)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.